
Thiol-PEG2-t-butyl ester
説明
Thiol-PEG2-t-butyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Thiol-PEG2-t-butyl ester is synthesized by the reaction between polyethylene glycol and thiol-modified t-butyl ester. This reaction is closely monitored due to the potential for side reactions.Molecular Structure Analysis
The Thiol-PEG2-t-butyl ester molecule contains a total of 37 bond(s). There are 15 non-H bond(s), 1 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), 2 ether(s) (aliphatic), and 1 thiol .Chemical Reactions Analysis
Thiol-PEG2-t-butyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The reaction with methyl and ethyl ester gave the expected t-butyl ester in 99% and 94% yields, respectively . As the alkyl moiety of the ester was changed to the relatively bulkier isopropyl group, the efficiency of transesterification decreased .Physical And Chemical Properties Analysis
Thiol-PEG2-t-butyl ester has a molecular weight of 250.35 and a formula of C11H22O4S . Its CAS number is 1398044-50-2 .科学的研究の応用
Drug Development: PROTAC Synthesis
Thiol-PEG2-t-butyl ester is a PEG-based PROTAC linker used in the synthesis of PROTAC molecules. PROTACs (Proteolysis Targeting Chimeras) are a novel class of drugs that target proteins for degradation . They work by linking an E3 ubiquitin ligase to a target protein, leading to the latter’s ubiquitination and subsequent degradation by the proteasome . This approach is particularly useful for targeting “undruggable” proteins that traditional inhibitors cannot affect.
Bioconjugation Techniques
In bioconjugation, Thiol-PEG2-t-butyl ester serves as a bridge between two molecules, typically a targeting moiety and a therapeutic agent. The thiol group reacts with maleimides or disulfides, allowing for the creation of stable conjugates used in antibody-drug conjugates (ADCs) . This application is critical in developing targeted therapies where the drug needs to be delivered directly to specific cells or tissues.
Surface Modification
Thiol-PEG2-t-butyl ester is employed in surface modification strategies to enhance the interface between biomaterials and biological environments . The thiol group can bind to various surfaces, providing a functional layer that can improve biocompatibility, reduce nonspecific binding, and facilitate specific interactions with biological molecules.
Nanotechnology
In nanotechnology, Thiol-PEG2-t-butyl ester is used to modify the surface of nanoparticles. The PEGylation process improves the solubility and stability of nanoparticles, making them more suitable for biomedical applications, such as drug delivery systems and diagnostic tools .
Molecular Imaging
Thiol-PEG2-t-butyl ester plays a role in molecular imaging by enhancing the solubility and biocompatibility of imaging agents. It can be used to conjugate imaging probes to targeting ligands, thereby improving the specificity and efficacy of imaging techniques used in medical diagnostics .
Proteomics
In proteomics, Thiol-PEG2-t-butyl ester is utilized for the selective labeling and purification of proteins. The thiol-reactive end of the molecule can be used to attach PEG chains to proteins, aiding in their analysis and identification in complex biological samples .
Therapeutic Applications
Thiol-PEG2-t-butyl ester is instrumental in the development of therapeutics, particularly in the field of targeted protein degradation. By facilitating the synthesis of PROTACs, it enables the design of therapies that can selectively eliminate disease-causing proteins .
Diagnostic Development
The compound’s ability to act as a linker in bioconjugation makes it valuable in developing diagnostic assays. It can be used to attach detection molecules to probes or antibodies, enhancing the sensitivity and specificity of diagnostic tests .
作用機序
Target of Action
Thiol-PEG2-t-butyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Thiol-PEG2-t-butyl ester involves its role as a linker in PROTACs. It connects two essential ligands, one for the E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The key biochemical pathway involved in the action of Thiol-PEG2-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking the target protein to an E3 ubiquitin ligase, Thiol-PEG2-t-butyl ester enables the selective degradation of specific proteins .
Pharmacokinetics
The pharmacokinetics of Thiol-PEG2-t-butyl ester are largely determined by its role as a linker in PROTACs. The polyethylene glycol (PEG) part of the molecule can enhance the stability and solubility of the PROTAC , potentially improving its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the action of Thiol-PEG2-t-butyl ester is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the specific protein targeted .
Action Environment
The action of Thiol-PEG2-t-butyl ester, as part of a PROTAC, takes place within the cell . The efficiency of its action can be influenced by various environmental factors within the cell, such as the presence of the target protein and E3 ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system . Additionally, the stability of Thiol-PEG2-t-butyl ester could be affected by factors such as pH and the presence of other reactive molecules .
将来の方向性
特性
IUPAC Name |
tert-butyl 3-[2-(2-sulfanylethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4S/c1-11(2,3)15-10(12)4-5-13-6-7-14-8-9-16/h16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDGYPDPSZWMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



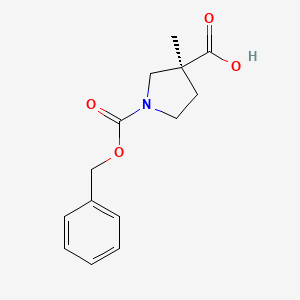
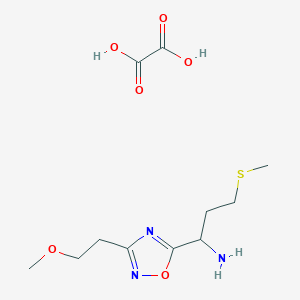
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)
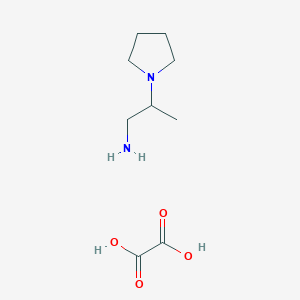

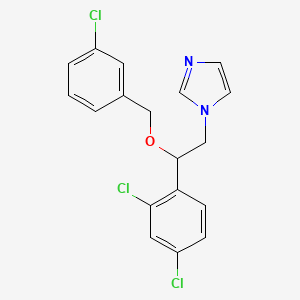
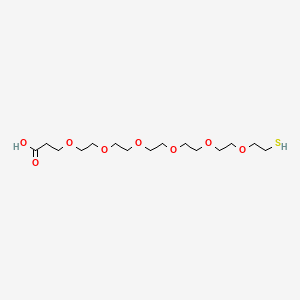
![2-Chloro-N-[2-[5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B1432278.png)
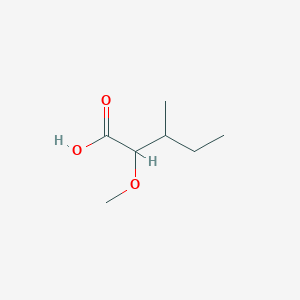
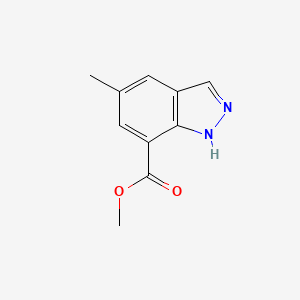
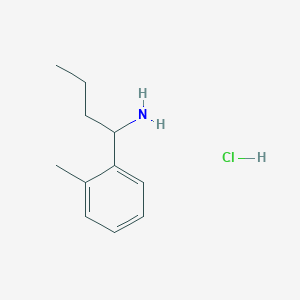

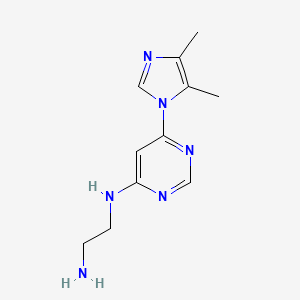
![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)